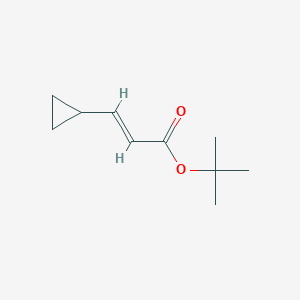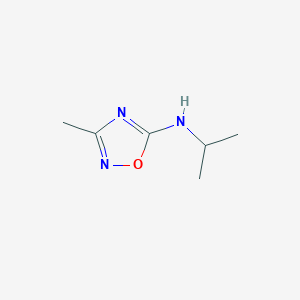![molecular formula C15H17ClN6OS2 B2631927 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide CAS No. 1396801-57-2](/img/structure/B2631927.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorobenzo[d]thiazol-2-yl group, a methylamino group, a 4-methyl-4H-1,2,4-triazol-3-yl group, and an acetamide group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with carboxylic acids or their derivatives to form amide bonds . The specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes several heterocyclic rings, such as the benzo[d]thiazol-2-yl ring and the 4H-1,2,4-triazol-3-yl ring . The compound also contains several functional groups, including a methylamino group, a thioether group, and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has a high molecular weight due to the presence of several rings and functional groups. The presence of polar functional groups such as the amide and thioether groups suggests that it may have some degree of solubility in polar solvents .Scientific Research Applications
Pesticidal Agents
Compounds containing the benzothiazolylamino group have been synthesized and evaluated as potential pesticidal agents . They have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . This suggests that the compound could be used in the development of new pesticides.
Optoelectronics
The compound is one of the key materials for making naphthalene . Naphthalene derivatives have been used in the field of optoelectronics . Therefore, the compound could have potential applications in the development of optoelectronic devices.
Analytical Tools
The compound’s photophysical phenomena were observed in different solvents . The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically . This suggests that the compound could be used in the development of new analytical tools.
Agrochemicals
The compound could be used in the discovery of new agrochemicals with prominent pesticidal properties . Some compounds have shown lethality rates against spider mite , suggesting potential use in the development of new agrochemicals.
Insecticidal/Acaricidal Leading Structures
Some compounds containing the benzothiazolylamino group could be considered as new insecticidal/acaricidal leading structures for further investigation . This suggests potential applications in the development of new insecticides and acaricides.
Calcium Ion Activation in Insect Neurons
The compound has been found to activate the release of calcium ions in insect central neurons at a higher concentration . This suggests potential applications in the study of insect neurobiology.
Future Directions
Mechanism of Action
Target of Action
The compound contains a benzothiazole and a 1,2,4-triazole moiety. Benzothiazoles are known for their diverse biological activities, including anticancer , antifungal , and pesticidal effects . Similarly, 1,2,4-triazoles have been reported to exhibit a wide range of biological activities, including anticancer and antifungal effects .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many benzothiazoles and 1,2,4-triazoles are known to interfere with key enzymes or receptors in cancer cells or fungi, leading to cell death .
Pharmacokinetics
Many benzothiazoles and 1,2,4-triazoles are known to have good bioavailability and metabolic stability .
Result of Action
Without specific studies, it’s hard to say what the molecular and cellular effects of this compound might be. Given the known activities of many benzothiazoles and 1,2,4-triazoles, it’s possible that this compound could have cytotoxic effects on cancer cells or fungi .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the activity and stability of benzothiazoles and 1,2,4-triazoles .
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6OS2/c1-21(14-19-13-10(16)4-3-5-11(13)25-14)8-12(23)17-6-7-24-15-20-18-9-22(15)2/h3-5,9H,6-8H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRFTWNJNMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)

![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)
![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2631855.png)



![N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2631864.png)
